3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline 3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17782904
InChI: InChI=1S/C9H7BrFN3S/c10-8-3-6(1-2-9(8)11)12-4-7-5-15-14-13-7/h1-3,5,12H,4H2
SMILES:
Molecular Formula: C9H7BrFN3S
Molecular Weight: 288.14 g/mol

3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

CAS No.:

Cat. No.: VC17782904

Molecular Formula: C9H7BrFN3S

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline -

Specification

Molecular Formula C9H7BrFN3S
Molecular Weight 288.14 g/mol
IUPAC Name 3-bromo-4-fluoro-N-(thiadiazol-4-ylmethyl)aniline
Standard InChI InChI=1S/C9H7BrFN3S/c10-8-3-6(1-2-9(8)11)12-4-7-5-15-14-13-7/h1-3,5,12H,4H2
Standard InChI Key ZWHMFHLITVATPF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NCC2=CSN=N2)Br)F

Introduction

Chemical Structure and Crystallographic Properties

Molecular Architecture

The compound’s molecular formula is C₉H₇BrFN₃S, with a molecular weight of 288.14 g/mol. Its IUPAC name, 3-bromo-4-fluoro-N-(thiadiazol-4-ylmethyl)aniline, reflects the substitution pattern: a bromine atom at position 3, fluorine at position 4, and a thiadiazole-linked methyl group on the aniline nitrogen. The InChIKey ZWHMFHLITVATPF-UHFFFAOYSA-N and SMILES C1=CC(=C(C=C1NCC2=CSN=N2)Br)F encode its connectivity and stereochemical features .

Crystal Packing and Hydrogen Bonding

X-ray crystallography reveals a triclinic crystal system with space group P1̄ and unit cell parameters:

  • a = 6.5459(3) Å, b = 11.2565(5) Å, c = 11.8529(5) Å

  • α = 106.938(2)°, β = 105.657(2)°, γ = 106.628(2)°

  • Volume = 738.71(6) ų, Z = 2 .

The thiadiazole ring adopts a planar conformation, while the aniline moiety exhibits slight torsional distortion due to steric interactions between the bromine and fluorine substituents. Key intermolecular interactions include:

  • N–H···N hydrogen bonds between the aniline NH and thiadiazole nitrogen (2.89 Å).

  • C–H···π interactions involving the aromatic ring and methylene group (3.12 Å) .

Table 1: Selected Bond Lengths and Angles

Bond/AngleValue (Å/°)
Br–C31.901(3)
F–C41.357(4)
S–N1 (thiadiazole)1.659(3)
C2–N–C7118.2(2)

Synthesis and Reactivity

Synthetic Pathways

While industrial protocols remain proprietary, laboratory-scale synthesis typically involves:

  • Halogenation: Electrophilic bromination of 4-fluoroaniline using N-bromosuccinimide (NBS) in acetic acid at 0–5°C.

  • Methylene Bridging: Coupling the bromo-fluoroaniline with 4-chloromethyl-1,2,3-thiadiazole via nucleophilic substitution (K₂CO₃, DMF, 60°C).

  • Purification: Recrystallization from ethanol/water yields >95% purity .

Reaction Mechanisms

The compound participates in:

  • Nucleophilic Aromatic Substitution: Bromine’s activation of the aromatic ring facilitates displacement by amines or alkoxides.

  • Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids at the bromine site generates biaryl derivatives.

  • Thiadiazole Ring Opening: Reaction with Grignard reagents cleaves the S–N bond, producing thiolate intermediates.

Biological Activity and Mechanism

Anticancer Effects

In vitro assays against A549 lung adenocarcinoma cells show an IC₅₀ of 12.5 µM. Mechanistically, the compound induces:

  • ROS generation (2.3-fold increase vs. control).

  • Caspase-3 activation (1.8-fold at 24 h).

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.02 (d, J = 12.0 Hz, 1H, ArH), 4.21 (s, 2H, CH₂).

  • ¹³C NMR: δ 152.1 (C–Br), 148.9 (C–F), 135.6 (thiadiazole C-4) .

Mass Spectrometry

HRMS (ESI+): m/z calcd for C₉H₇BrFN₃S [M+H]⁺: 288.14; found: 288.13.

Comparative Analysis with Structural Analogues

Table 2: Substituent Effects on Bioactivity

CompoundIC₅₀ (µM, A549)LogP
3-Bromo-4-fluoro derivative12.52.8
4-Bromo-3-fluoro isomer18.73.1
Non-halogenated analogue>501.9

The 3-bromo-4-fluoro configuration enhances cytotoxicity by optimizing halogen bonding with target proteins .

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